molecular formula C20H22BrN3O3 B14796730 N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide

N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide

Cat. No.: B14796730
M. Wt: 432.3 g/mol
InChI Key: NOONDSMCVJJAJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide typically involves multiple steps. One common method includes the reaction of 3-bromo-4-methylbenzoic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 4-isocyanatobenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated or other halogenated derivatives.

Scientific Research Applications

N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydrazino carbonyl group plays a crucial role in this interaction, forming stable complexes with the target enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide is unique due to its specific substitution pattern and the presence of a 3-methylbutanamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22BrN3O3

Molecular Weight

432.3 g/mol

IUPAC Name

N-[4-[[(3-bromo-4-methylbenzoyl)amino]carbamoyl]phenyl]-3-methylbutanamide

InChI

InChI=1S/C20H22BrN3O3/c1-12(2)10-18(25)22-16-8-6-14(7-9-16)19(26)23-24-20(27)15-5-4-13(3)17(21)11-15/h4-9,11-12H,10H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)

InChI Key

NOONDSMCVJJAJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)NC(=O)CC(C)C)Br

Origin of Product

United States

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